
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule. It contains several functional groups including an isoxazole ring, a pyrrolidine ring, a carboxamide group, and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Isoxazole rings can be synthesized through 1,3-dipolar cycloaddition or nitrile oxide cycloaddition . The pyrrolidine ring could be formed through a Michael addition or other cyclization reactions. The carboxamide group could be introduced through amide coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring and pyrrolidine ring would add rigidity to the structure, while the methoxyphenyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the isoxazole ring, which is known to participate in various chemical reactions. The carboxamide group could also be reactive, particularly in conditions that favor amide hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could enhance its solubility in water, while the isoxazole ring could potentially increase its stability .科学的研究の応用
Synthesis and Characterization
Compounds featuring isoxazole, pyrrolidine, and carboxamide functionalities, like the one , are often synthesized and characterized for their potential as intermediates in organic synthesis or as lead compounds in drug discovery. For instance, the synthesis and characterization of new derivatives with potential cytotoxic activities have been explored, indicating a broad interest in such compounds for medicinal chemistry applications (Hassan, Hafez, & Osman, 2014).
Biological Activity
Research into compounds with these functional groups frequently involves evaluating their biological activity, such as cytotoxicity against cancer cell lines or activity against specific biological targets. For example, studies have identified novel compounds derived from similar structures as having significant anti-inflammatory and analgesic properties, highlighting the therapeutic potential of these molecules in treating diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mechanistic Studies
Mechanistic studies are another critical area of research for compounds with complex structures, including those incorporating isoxazole and pyrrolidine units. Such studies may involve understanding how these compounds interact with biological targets or their pathway of action within biological systems. For instance, detailed spectroscopic studies and DFT calculations can offer insights into the structure-activity relationships and potential biological applications of these molecules (Matada, Yernale, & Javeed, 2021).
Antidiabetic Screening
The exploration of novel therapeutic uses is a significant application area for these compounds. An example includes the in vitro antidiabetic screening of novel dihydropyrimidine derivatives, underscoring the potential of such molecules in developing new treatments for diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
将来の方向性
特性
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-4-2-3-10(7-12)14-8-11(19-23-14)9-17-16(21)13-5-6-15(20)18-13/h2-4,7-8,13H,5-6,9H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSHJWKRQFVPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2836275.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2836276.png)
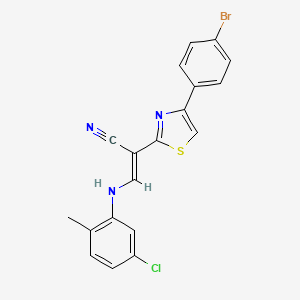
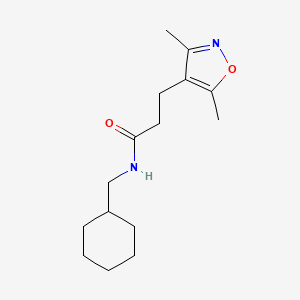
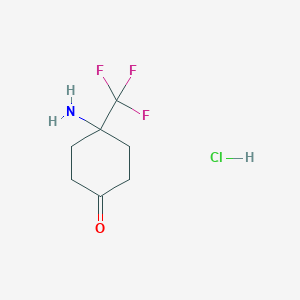
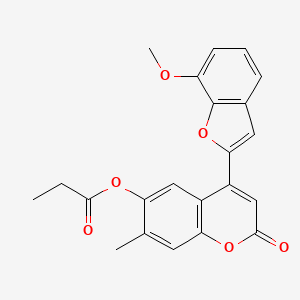
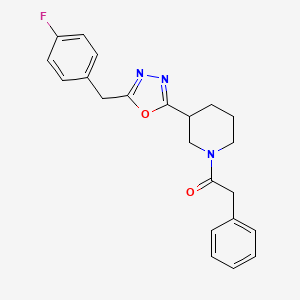
![11-cyano-7-oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B2836286.png)

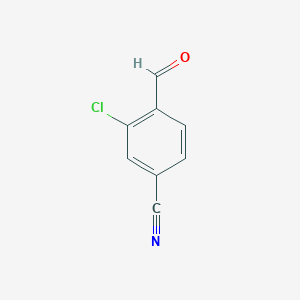
![3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)
![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)
